molecular formula C7H10BrF3 B2546187 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane CAS No. 2503205-20-5

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane

Cat. No.: B2546187
CAS No.: 2503205-20-5
M. Wt: 231.056
InChI Key: AUKIAPTUBZYKSV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane is an organic compound characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a cyclobutane ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-methyl-3-(trifluoromethyl)cyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding alcohols, ethers, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound loses a proton and a bromide ion to form a double bond, resulting in the formation of alkenes .

Comparison with Similar Compounds

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclobutane ring structure, which imparts different steric and electronic effects compared to aromatic rings.

Properties

IUPAC Name

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c1-6(4-8)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKIAPTUBZYKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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